molecular formula C6H11NO3S B2470528 2-Oxocyclohexane-1-sulfonamide CAS No. 96355-25-8

2-Oxocyclohexane-1-sulfonamide

Cat. No.: B2470528
CAS No.: 96355-25-8
M. Wt: 177.22
InChI Key: KPEGCOJWEBRSNY-UHFFFAOYSA-N
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Description

2-Oxocyclohexane-1-sulfonamide is an organosulfur compound with the molecular formula C6H11NO3S It is characterized by the presence of a sulfonamide group attached to a cyclohexane ring, which also contains a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclohexane-1-sulfonamide typically involves the halogenation of cyclohexanone to obtain 2-halogenated cyclohexanone, which is then reacted with a sulfite to form 2-oxo cyclohexyl sulfonate. This intermediate is further reacted with oxalyl chloride and an appropriate amine to yield the final sulfonamide product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using mild reaction conditions and efficient purification techniques to ensure high product purity and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxocyclohexane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in various organic transformations.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Due to its structural similarity to other sulfonamide drugs, it may have potential therapeutic applications in treating bacterial infections and other diseases.

    Industry: It can be used in the production of polymers and other materials with specific functional properties

Mechanism of Action

The mechanism of action of 2-Oxocyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, ultimately leading to the death of the bacterial cells .

Comparison with Similar Compounds

Uniqueness: 2-Oxocyclohexane-1-sulfonamide is unique due to its specific structural features, such as the presence of a cyclohexane ring and a ketone group, which differentiate it from other sulfonamide compounds. These structural differences can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-oxocyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEGCOJWEBRSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thereafter, the mixture was cooled to −60° C. and sulfamoyl chloride (11.85 g) in anhydrous THF (100 ml) was added dropwise (temperature increase from −60° C. to about −40° C.). The mixture was then cooled to −60° C. Then a solution of Hünig's base (13.3 g) in anhydrous THF (50 ml) was added gradually. The mixture was warmed up to room temperature and stirred for 2 hours. An unstirrable oil was the result. The THF was decanted off, and the oily residue was dissolved in methanol and filtered through silica gel. Subsequently, the methanol was removed under reduced pressure. The residue was dissolved completely in boiling 1:1 ethyl acetate/n-heptane (40 ml). After cooling to room temperature, the solution was cooled to 5° C. in a refrigerator. The precipitate was subsequently filtered off with suction using a frit. This gave the product (5.3 g) with a molecular weight of 177.2 g/mol (C6H11NO3S), MS (EST): m/e=178 (M+H+).
Quantity
11.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 16.7 g (0.1 mol) of morpholinocyclohexene in 200 ml of tetrahydrofuran was treated simultaneously, over a period of 2 hours, at -50° C., with solutions of 12.7 g (0.11 mol) of sulfamoyl chloride and 11.1 g (0.11 mol) of triethylamine each in 100 ml of tetrahydrofuran, the mixture was brought from -50° to 20° C. over a period of 2 hours and filtered, the filtrate was evaporated to dryness in vacuo and the residue was chromatographed on 400 g of silica gel with methylene chloride. After recrystallization from isopropanol, the main fraction yielded 9.7 g (54.8% of theory, based on enamine) of 2-oxocyclohexanesulfonamide of melting point 118°-119° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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